2-Bromo-6-hydrazinylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-hydrazinylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-3-7(11-10)5(6)4-9/h1-3,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGREABJOLPKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697212 | |
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260982-77-1 | |
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Hydrazinylbenzonitrile
Reactivity Profiles of the Hydrazinyl Group
The hydrazinyl (-NHNH2) group is the most reactive functional group in 2-Bromo-6-hydrazinylbenzonitrile, primarily due to the nucleophilic character of the terminal nitrogen atom. This reactivity allows for a variety of chemical transformations, leading to the formation of diverse molecular architectures.
Aryl hydrazines readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.netresearchgate.net This reaction is a cornerstone of hydrazinyl group chemistry and proceeds via nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid. researchgate.net In the case of this compound, the presence of the electron-withdrawing bromo and cyano groups on the aromatic ring is expected to slightly decrease the nucleophilicity of the hydrazinyl group compared to unsubstituted phenylhydrazine. However, it remains sufficiently reactive to condense with a wide range of carbonyl compounds.
The general reaction scheme is as follows:
Table 1: Examples of Hydrazone Synthesis from Aryl Hydrazines and Carbonyl Compounds
| Aryl Hydrazine Reactant | Carbonyl Reactant | Product (Hydrazone) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | Ethanol, reflux | High | researchgate.net |
| 4-Bromophenylhydrazine hydrochloride | 2-Nitrobenzaldehyde | N'-(2-nitrobenzylidene)-4-bromobenzohydrazide | Not specified | Quantitative | nih.gov |
| Theophylline-7-yl)acetohydrazide | Various aromatic aldehydes | Theophylline-based hydrazones | Condensation | Good | researchgate.net |
These hydrazone derivatives are valuable intermediates in their own right, often exhibiting a range of biological activities and serving as precursors for further synthetic transformations. researchgate.net
The hydrazone derivatives of this compound can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic systems. organic-chemistry.org These reactions are of significant interest in medicinal chemistry due to the prevalence of nitrogen-containing heterocycles in pharmaceutical agents. rsc.org The specific heterocyclic system formed depends on the nature of the carbonyl compound used in the initial condensation and the reaction conditions employed for the cyclization.
One of the most common cyclization reactions is the Fischer indole (B1671886) synthesis, which involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole. While not a direct cyclization of the initial hydrazone, it showcases the versatility of aryl hydrazines in forming heterocycles.
More directly, the hydrazone can be a key intermediate in the formation of pyrazoles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to highly substituted pyrazoles. organic-chemistry.org Electron-donating groups on the hydrazine can enhance the yield of such reactions, while electron-withdrawing groups may decrease efficiency. organic-chemistry.org
Intramolecular cyclization can also be envisioned where the nitrile group participates in the ring formation, potentially leading to fused heterocyclic systems. Such reactions often require specific catalysts or reaction conditions to facilitate the attack of the hydrazinyl moiety onto the nitrile carbon.
Table 2: Examples of Heterocycle Synthesis from Aryl Hydrazines
| Aryl Hydrazine Derivative | Reactant | Heterocyclic Product | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Hydrazines | Alkynes | Pyrazoles | Rhodium-catalyzed addition-cyclization | organic-chemistry.org |
| 1,2-Aryldiamines | Polymer-supported nitrite | Benzotriazoles | Diazotization and intramolecular cyclization | researchgate.net |
| Pyridinium 1,4-zwitterions | α-halo hydrazones | Benzo[e] organic-chemistry.orgnih.govthiazepines | (3+4) Cycloaddition | nih.gov |
The hydrazine moiety can undergo both oxidation and reduction. Oxidation of aryl hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert hydrazines to diazenes (azo compounds). acs.org For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to oxidize electron-deficient aryl hydrazines. thieme-connect.com The oxidation of hydrazides using Bobbitt's salt, a metal-free oxoammonium reagent, proceeds via a polar hydride transfer mechanism. acs.org Stronger oxidation can lead to the cleavage of the N-N bond and the formation of the corresponding arene.
Conversely, the hydrazine group can be involved in reductive processes. The Wolff-Kishner reduction, which involves the treatment of an aldehyde or ketone with hydrazine in the presence of a strong base like KOH, leads to the reduction of the carbonyl group to a methylene (B1212753) group. pressbooks.pub While this is a reaction of the hydrazone intermediate, it highlights the reductive potential associated with hydrazine chemistry. In the context of this compound itself, the focus would be on the reduction of other functional groups in the molecule while preserving the hydrazine, or the transformation of the hydrazine group itself under specific reducing conditions.
Reactivity at the Benzonitrile (B105546) Moiety
The benzonitrile group (-C≡N) is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The presence of the electron-withdrawing bromo group and the potentially electron-donating (via resonance) or electron-withdrawing (via induction) hydrazinyl group creates a complex electronic environment that modulates the reactivity of the nitrile carbon.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is a fundamental transformation of nitriles. The presence of the electron-withdrawing bromo group at the ortho position is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Nucleophilic addition to the nitrile can lead to the formation of various functional groups. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.
The addition of nucleophiles to the aromatic ring itself, through a process known as nucleophilic aromatic substitution (SNAr), is also a possibility, particularly given the presence of the bromo substituent. In such a scenario, a strong nucleophile could potentially displace the bromide. The outcome of the reaction (addition to the nitrile vs. substitution on the ring) would depend on the nature of the nucleophile and the reaction conditions.
The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide and then, upon further hydrolysis, a carboxylic acid. chemistrysteps.com The hydrolysis of nitriles to amides can sometimes be challenging to stop at the amide stage, as the conditions required often promote further hydrolysis to the carboxylic acid. chemistrysteps.com However, milder reaction conditions have been developed to achieve selective hydrolysis to the amide. researchgate.netorgsyn.org
For this compound, the hydrolysis would proceed as follows:
The resulting 2-bromo-6-hydrazinylbenzamide and 2-bromo-6-hydrazinylbenzoic acid are themselves valuable synthetic intermediates, with the carboxylic acid being a precursor for the synthesis of esters, acid chlorides, and other carboxylic acid derivatives. The selective hydrolysis of nitriles to amides can be achieved using reagents like hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) which acts as a green catalyst. researchgate.net
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring is a key site for synthetic modifications, primarily through cross-coupling and nucleophilic displacement reactions. These transformations allow for the introduction of a wide array of new functional groups, making this compound a valuable building block in organic synthesis.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent of this compound makes it a suitable substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, a Suzuki-Miyaura reaction would enable the formation of a new carbon-carbon bond by replacing the bromine atom with an aryl, vinyl, or alkyl group from a corresponding boronic acid or ester. nih.govrsc.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it a highly versatile method for derivatization. nih.gov The general applicability of Suzuki-Miyaura coupling to ortho-bromoanilines and other brominated aromatic compounds suggests its feasibility for this compound. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety onto the benzonitrile scaffold at the position of the bromine atom. The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. wikipedia.orgorganic-chemistry.org The use of various palladium catalysts and ligands can be tailored to optimize the reaction for specific substrates, including those similar in structure to this compound. organic-chemistry.orgnih.govresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. researchgate.net The Buchwald-Hartwig amination would enable the substitution of the bromine atom in this compound with a primary or secondary amine, leading to the formation of various N-aryl derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of complex amines. researchgate.netresearchgate.net
A representative table of potential cross-coupling partners for this compound is presented below:
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst/Reagents Example |
| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(PPh₃)₄, K₂CO₃ |
| Alkenylboronic acid | Alkenyl | Pd(dppf)Cl₂, Base | |
| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig | Primary/Secondary Amine | Arylamine | Pd₂(dba)₃, Ligand, Base |
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can occur under specific conditions, particularly with strong nucleophiles or through metal-catalyzed pathways. The mechanism can proceed through an SNAr pathway, which is facilitated by electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the nitrile group can activate the ring towards nucleophilic attack. Alternatively, benzyne-mediated substitutions can occur under strongly basic conditions. Common nucleophiles for such reactions include alkoxides, thiolates, and amines.
Investigation of Intermolecular Interactions and Self-Assembly in the Solid State
The solid-state architecture of crystalline organic molecules is dictated by a variety of non-covalent interactions. While the crystal structure of this compound is not available in the searched literature, a detailed analysis of the closely related compound, 2-bromo-6-hydrazinylpyridine (B1342697), provides significant insight into the expected intermolecular interactions. researchgate.netnih.gov
In the crystal structure of 2-bromo-6-hydrazinylpyridine, the hydrazinyl group is a key participant in an extensive network of hydrogen bonds. researchgate.net The molecules are linked by N—H⋯N hydrogen bonds, with the hydrazinyl group acting as a hydrogen bond donor and the pyridine (B92270) nitrogen and other hydrazinyl nitrogens acting as acceptors. researchgate.net Bifurcated N—H⋯(N,N) hydrogen bonds are also observed, contributing to the formation of chains of molecules. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the hydrazinyl group's N-H protons forming hydrogen bonds with the nitrogen atom of the nitrile group and the nitrogen atoms of adjacent hydrazinyl groups.
A summary of the hydrogen bond geometry observed in 2-bromo-6-hydrazinylpyridine is provided in the table below, which can be considered as a model for the interactions expected in this compound. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···N | Data not available for benzonitrile | Data not available for benzonitrile | Data not available for benzonitrile | Data not available for benzonitrile |
Note: Specific geometric data for this compound is not available. The table is a representation of the types of interactions observed in a similar compound.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 2-bromo-6-hydrazinylpyridine, a short intermolecular Br⋯Br contact of 3.6328(7) Å is observed, which is indicative of a halogen bond. researchgate.net This interaction plays a role in the molecular packing. It is reasonable to expect that this compound would also exhibit halogen bonding involving the bromine substituent, contributing to the stability of its crystal lattice.
Coordination Chemistry of 2 Bromo 6 Hydrazinylbenzonitrile and Its Derivatives
Ligand Design Principles and Coordination Modes
The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The molecule 2-Bromo-6-hydrazinylbenzonitrile presents two primary functional groups, the hydrazinyl (-NHNH₂) and the nitrile (-C≡N) groups, which are instrumental in its coordination behavior.
The hydrazinyl and nitrile moieties in this compound offer distinct potential donor sites for coordination with metal ions. The hydrazinyl group, with its two nitrogen atoms, can act as a monodentate or a bridging ligand. The terminal nitrogen atom of the hydrazinyl group is typically the primary coordination site due to its higher basicity and steric accessibility. acs.org
Nitrile groups, while generally considered weak coordinating ligands, are versatile and can bind to a wide range of transition metals. researchgate.netwikipedia.org They typically coordinate in a monodentate, end-on fashion through the nitrogen lone pair. unibo.itnih.gov The strength of the metal-nitrile bond is influenced by both σ-donation from the nitrile nitrogen to the metal and potential π-back-donation from the metal d-orbitals to the π* orbitals of the C≡N bond. nih.gov The presence of the electron-withdrawing bromo group and the nitrile group on the benzene (B151609) ring can influence the electron density on the hydrazinyl nitrogen, potentially affecting its donor strength.
The reactivity of the hydrazinyl group in this compound allows for the straightforward synthesis of hydrazones and Schiff bases through condensation reactions with aldehydes and ketones. This derivatization significantly enhances the chelation potential of the ligand system. Hydrazones are well-documented as versatile chelating agents, capable of forming stable complexes with a wide array of metal ions. jptcp.comresearchgate.net
Upon condensation, the resulting hydrazone ligand typically possesses at least two donor atoms, the azomethine nitrogen (-C=N-) and a donor atom from the aldehyde or ketone precursor (often an oxygen or another nitrogen atom), which can participate in chelation to form stable five- or six-membered rings with a metal center. jptcp.comarabjchem.org This chelate effect leads to thermodynamically more stable metal complexes compared to those formed with monodentate ligands. The resulting hydrazones derived from this compound are expected to act as bidentate or potentially tridentate ligands, depending on the nature of the carbonyl precursor.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Transition metal complexes of hydrazone ligands are extensively studied. The synthesis of such complexes often involves refluxing the hydrazone ligand with a metal salt in a suitable solvent like methanol (B129727) or ethanol. jptcp.com
Group 6 Metal Carbonyls: Hydrazone derivatives can react with Group 6 metal carbonyls (e.g., Mo(CO)₆, W(CO)₆) to form complexes where the hydrazone acts as a bidentate ligand, displacing some of the carbonyl groups. chemistryjournal.net For instance, a hydrazone can coordinate to the metal center through the azomethine nitrogen and the enolic oxygen, leading to the formation of a stable chelate ring. chemistryjournal.net
Zn(II) Complexes: Zinc(II) complexes of hydrazones are also well-documented. Due to the d¹⁰ electronic configuration of Zn(II), its complexes are diamagnetic and colorless, and their geometry is primarily determined by the ligand's steric and electronic properties. Hydrazone ligands typically form tetrahedral or octahedral complexes with Zn(II). jptcp.com Characterization of these complexes relies heavily on techniques like FT-IR, ¹H NMR, and single-crystal X-ray diffraction to confirm the coordination mode of the ligand and the geometry of the complex.
| Metal Ion | Typical Precursor | Expected Coordination Geometry | Characterization Techniques |
|---|---|---|---|
| Group 6 (Mo, W) | M(CO)₆ | Octahedral | FT-IR, ¹H NMR, Elemental Analysis |
| Zn(II) | ZnCl₂ or Zn(OAc)₂ | Tetrahedral or Octahedral | FT-IR, ¹H NMR, ¹³C NMR, X-ray Diffraction |
The coordination chemistry of hydrazones extends beyond transition metals to include main group elements.
Gallium(III) and Aluminum(III) Complexes: Gallium(III) and Aluminum(III) complexes with hydrazone ligands have been synthesized and characterized. nih.govbohrium.com These complexes are of interest due to the chemical similarities between Ga(III) and Fe(III), suggesting potential applications. nih.gov The hydrazone ligands in these complexes typically act as tridentate ONO donors, coordinating through the phenolic oxygen, azomethine nitrogen, and enolic oxygen. nih.govbohrium.com The resulting complexes often exhibit a distorted octahedral geometry. bohrium.com
Organotin(IV) Complexes: Organotin(IV) complexes of hydrazone Schiff bases have been extensively studied. researchgate.nettandfonline.comnih.govtandfonline.com These complexes are typically synthesized by reacting the hydrazone ligand with an organotin(IV) chloride. The hydrazone ligand usually coordinates to the tin atom in a tridentate fashion through the phenolic oxygen, azomethine nitrogen, and enolic oxygen, leading to a five-coordinate, distorted trigonal bipyramidal geometry around the tin center. researchgate.nettandfonline.com
| Metal Element | Typical Precursor | Coordination Mode of Hydrazone | Resulting Geometry |
|---|---|---|---|
| Gallium(III) | Ga(NO₃)₃ | Tridentate (ONO) | Octahedral |
| Aluminum(III) | AlCl₃ | Tridentate (ONO) | Distorted Octahedral |
| Tin(IV) | R₂SnCl₂ | Tridentate (ONO) | Distorted Trigonal Bipyramidal |
Structural Analysis of Coordination Compounds
In the absence of direct crystallographic data for complexes of this compound, analysis of structurally related compounds provides valuable insights. For instance, the crystal structure of complexes of hydrazones derived from salicylaldehyde (B1680747) reveals that the ligand often coordinates in a planar fashion. researchgate.net The bond lengths within the chelate rings are indicative of the strength of the coordination bonds. For example, in organotin(IV) complexes, the Sn-O and Sn-N bond lengths provide information about the covalent character of these bonds. researchgate.net
The supramolecular architecture of these complexes in the solid state is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. The presence of the bromo substituent in this compound could introduce halogen bonding as an additional structure-directing interaction.
Single Crystal X-ray Diffraction Studies of Metal-Ligand Architectures
Single crystal X-ray diffraction is an essential technique for the definitive determination of three-dimensional molecular structures. For the related compound, 2-Bromo-6-hydrazinylpyridine (B1342697), X-ray diffraction studies have provided significant insights into its solid-state arrangement. nih.govresearchgate.netnih.gov
The compound crystallizes in the orthorhombic space group P2₁2₁2₁ and features two unique molecules in the asymmetric unit, which adopt different conformations. nih.govnih.gov The crystal structure is stabilized by a network of intermolecular interactions. These include conventional N—H⋯N hydrogen bonds and more complex bifurcated N—H⋯(N,N) hydrogen bonds, which link the molecules into chains along the researchgate.net direction. nih.govnih.gov Additionally, the packing is influenced by a short Br⋯Br halogen bond and π–π stacking interactions between the pyridine (B92270) rings. nih.govnih.gov
In complexes involving 2-hydrazinopyridine, a close analogue, both the terminal hydrazine (B178648) and the pyridine nitrogen atoms coordinate to the same metal ion, which stabilizes the syn-conformation of the ligand. nih.gov While no specific crystal structures for metal complexes of this compound are available, it is reasonable to predict that it would coordinate to metal ions as a bidentate ligand through the hydrazine nitrogen and the nitrile nitrogen. The precise geometry and architecture of such complexes would be confirmed by single-crystal X-ray diffraction. For other hydrazone-based ligands, X-ray analysis has confirmed mononuclear species with distorted octahedral or square planar geometries around the central metal atom. nih.govnih.gov
Table 1: Crystallographic Data for 2-Bromo-6-hydrazinylpyridine researchgate.net
| Parameter | Value |
| Chemical Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.04 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9606 (3) |
| b (Å) | 13.9649 (9) |
| c (Å) | 23.0332 (14) |
| Volume (ų) | 1273.95 (15) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation (λ, Å) | Cu Kα (1.54178) |
Spectroscopic Signatures Confirming Metal-Ligand Interactions
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the coordination of a ligand to a metal center.
Infrared (IR) Spectroscopy: In hydrazone-based ligands, the IR spectra typically show characteristic bands for N-H and C=N stretching frequencies. researchgate.net Upon complexation with a metal ion, the disappearance of the ν(O-H) band (in hydroxyl-containing hydrazones) indicates deprotonation and coordination of the oxygen atom. nih.govresearchgate.net For a ligand like this compound, one would expect to see shifts in the stretching frequencies of the hydrazine N-H bonds and the nitrile (C≡N) group upon coordination to a metal. In studies of related benzylamine (B48309) complexes, coordination through the nitrogen atom is confirmed by changes in the IR spectrum. scialert.netgeorgiasouthern.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the electronic environment of the ligand. For ligands containing hydrazine or amine groups, the chemical shifts of protons adjacent to the coordinating nitrogen atom are particularly sensitive to complexation. researchgate.netgeorgiasouthern.edu Upon coordination, a downfield or upfield shift of these proton signals is typically observed. georgiasouthern.edu For example, in the ¹H NMR spectrum of 2-bromo-N,N-dimethylbenzylamine metal complexes, an upfield shift is noted for the methyl and methylene (B1212753) protons near the coordinating nitrogen. georgiasouthern.edu Similarly, the deprotonation of an N-H or O-H group upon coordination is clearly indicated by the disappearance of its corresponding signal in the ¹H NMR spectrum of the complex. nih.gov
Table 2: Key Spectroscopic Shifts upon Complexation (Hypothetical for this compound)
| Functional Group | Spectroscopic Method | Expected Change upon Metal Coordination |
| Hydrazine (-NH₂) | IR Spectroscopy | Shift in N-H stretching and bending frequencies. |
| Nitrile (-C≡N) | IR Spectroscopy | Shift in C≡N stretching frequency. |
| Hydrazine Protons | ¹H NMR Spectroscopy | Disappearance or significant shift of N-H proton signals. |
| Aromatic Protons | ¹H NMR Spectroscopy | Shifts in chemical shifts due to changes in electron density on the ring. |
Advanced Applications of Coordination Complexes in Chemical Research
Development of Precursors for Extended Metal Atom Chains (EMACs)
Extended Metal Atom Chains (EMACs) are linear, multi-metallic complexes stabilized by surrounding organic ligands. These structures are of great interest due to their unique magnetic and conductive properties that arise from direct metal-metal interactions. researchgate.net The synthesis of stable EMACs is challenging because of the inherent weakness of many metal-metal bonds and the need for specific ligand architectures to support the linear chain. researchgate.net
Ligands derived from pyridine, such as 2,6-diaminopyridine (B39239) and its derivatives, have been explored for their potential to stabilize EMACs. researchgate.net Research has shown that scaffolded ligands can form stable di-metallic complexes. researchgate.net While there is no direct research on using this compound as a precursor for EMACs, its bidentate nature and the electronic properties conferred by the bromo and nitrile substituents could make its derivatives interesting candidates for this application. Future research might focus on designing and synthesizing multidentate ligands based on this scaffold to stabilize longer metal chains.
Materials Research for Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics and optoelectronics. Coordination complexes are a promising class of NLO materials because their properties can be fine-tuned by changing the metal center and the ligand structure. researchgate.net
Hydrazone-based organic chromophores and their metal complexes have been a subject of significant NLO research. researchgate.netscilit.com The NLO response, particularly the first hyperpolarizability (β), can be significantly enhanced by the charge transfer characteristics within the molecule. The introduction of electron-donating and electron-withdrawing groups is a common strategy to increase this effect. scilit.com The bromine atom, known for its ability to enhance NLO properties through the "heavy atom effect," could make complexes of this compound promising for NLO applications. Theoretical studies using Density Functional Theory (DFT) are often employed to predict and rationalize the NLO properties of such compounds. researchgate.netscilit.com While experimental NLO data for this compound complexes are not available, related systems suggest this is a promising area for future investigation.
Spectroscopic and Structural Elucidation Techniques for 2 Bromo 6 Hydrazinylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Bromo-6-hydrazinylbenzonitrile, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of the molecular framework.
¹H and ¹³C NMR for Primary Structural Assignment
The substitution pattern of this compound, with substituents at positions 1, 2, and 6, results in a distinct set of signals in both proton and carbon NMR spectra. The electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing bromo (-Br) and nitrile (-C≡N) groups have predictable effects on the chemical shifts of the aromatic protons and carbons. jove.comnih.govwisc.edu
¹H NMR Spectroscopy: The aromatic region is expected to show three distinct proton signals, each integrating to one proton. The hydrazinyl group will likely present broad signals for the -NH and -NH₂ protons, which may exchange with deuterium (B1214612) in solvents like D₂O. The chemical shifts are influenced by the electronic nature of the substituents. The hydrazinyl group is a strong electron-donating group through resonance, which would shield the ortho and para positions. Conversely, the bromo and nitrile groups are electron-withdrawing, deshielding the aromatic protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.50 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 |
| H-4 | 6.80 - 7.00 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 7.10 - 7.30 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 |
| -NH- | 5.00 - 6.00 | Broad singlet | - |
| -NH₂ | 3.50 - 4.50 | Broad singlet | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. nih.govresearchgate.net The carbon attached to the bromine (C-2) and the nitrile carbon (C-1) would be deshielded, while the carbon attached to the hydrazinyl group (C-6) would be shielded.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CN) | 110 - 120 |
| C-2 (C-Br) | 115 - 125 |
| C-3 | 130 - 135 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 (C-NHNH₂) | 145 - 155 |
| -C≡N | 115 - 120 |
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals predicted in the 1D spectra and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their positions on the aromatic ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates protons with their directly attached carbons. This would allow for the direct assignment of the C-3, C-4, and C-5 signals based on the already assigned proton signals.
H-3 correlating to C-1, C-2, and C-5.
H-4 correlating to C-2 and C-6.
H-5 correlating to C-1 and C-3.
The -NH proton of the hydrazinyl group correlating to C-6 and C-5.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Identification of Characteristic Absorption Bands of Functional Groups
The IR and Raman spectra of this compound would be dominated by the vibrations of the nitrile, hydrazinyl, and bromo functional groups, as well as the vibrations of the benzene (B151609) ring. spectroscopyonline.commdpi.comresearchgate.netkau.edu.sanist.govnist.govnist.govnist.govresearchgate.net
Predicted Vibrational Frequencies for this compound (cm⁻¹)
| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H stretch (asymmetric, -NH₂) | ~3350 | ~3350 | Medium |
| N-H stretch (symmetric, -NH₂) | ~3250 | ~3250 | Medium |
| N-H stretch (-NH-) | ~3200 | ~3200 | Medium-Weak |
| Aromatic C-H stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |
| C≡N stretch | 2220 - 2240 | 2220 - 2240 | Strong (IR), Medium (Raman) |
| N-H bend | 1600 - 1640 | 1600 - 1640 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium |
| C-N stretch | 1250 - 1350 | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | 500 - 600 | Strong (IR) |
Analysis of Conformational Isomers via Vibrational Modes
The presence of the hydrazinyl group introduces the possibility of conformational isomers due to restricted rotation around the C-N bond. These different conformers could, in theory, give rise to slightly different vibrational frequencies for the N-H and C-N modes. However, at room temperature, these differences might be averaged out or result in broadened peaks. Low-temperature IR or Raman spectroscopy could potentially resolve these distinct vibrational modes, providing insight into the conformational preferences of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. nih.govraco.catdocbrown.inforesearchgate.netresearchgate.netyoutube.comdocbrown.infoopenstax.orgjove.comtutorchase.com
The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M⁺) that is actually a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of a bromine radical: [M - Br]⁺
Loss of the hydrazinyl radical: [M - NHNH₂]⁺
Cleavage of the N-N bond: [M - NH₂]⁺
Loss of HCN: [M - HCN]⁺
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Predicted Fragment Ion |
| 213 | 215 | [C₇H₆BrN₃]⁺ (Molecular Ion) |
| 134 | - | [C₇H₆N₃]⁺ |
| 182 | 184 | [C₇H₅BrN]⁺ |
| 197 | 199 | [C₇H₄BrN₂]⁺ |
| 103 | - | [C₇H₅N]⁺ (from loss of Br and NHNH₂) |
Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of this compound by identifying its molecular ion peak (M+). The molecular formula for this compound is C₇H₆BrN₃. The presence of bromine is highly characteristic in a mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]+ and [M+2]+, separated by two mass-to-charge units (m/z).
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic bromo compounds involve the cleavage of the carbon-bromine bond. For this compound, fragmentation would likely involve the loss of a bromine radical (•Br) or a hydrazinyl radical (•NHNH₂), leading to the formation of corresponding cation fragments. The fragmentation pattern is a unique fingerprint that aids in confirming the compound's identity. libretexts.orgmiamioh.eduwhitman.edu
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Description | Predicted Value (m/z) |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight (using ⁷⁹Br) | The mass of the molecular ion containing the ⁷⁹Br isotope. | 210.98 |
| Molecular Weight (using ⁸¹Br) | The mass of the molecular ion containing the ⁸¹Br isotope. | 212.98 |
| [M]+ Peak | Corresponds to the molecule with the ⁷⁹Br isotope. | ~211 |
| [M+2]+ Peak | Corresponds to the molecule with the ⁸¹Br isotope, with nearly equal intensity to the [M]+ peak. | ~213 |
| Key Fragment [M-Br]+ | Loss of the bromine atom from the molecular ion. | 132 |
| Key Fragment [M-NHNH₂]+ | Loss of the hydrazinyl group from the molecular ion. | 180/182 |
Note: The table contains predicted values based on chemical structure and general fragmentation principles.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure mass-to-charge ratios to several decimal places. This high precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. miamioh.edu For this compound (C₇H₆BrN₃), HRMS would be used to confirm its elemental formula by matching the observed mass to the precise calculated mass.
Table 2: Theoretical Exact Mass Data for HRMS Analysis
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁴N | 14.003074 |
| ⁷⁹Br | 78.918337 |
| ⁸¹Br | 80.916291 |
| Calculated Exact Mass [C₇H₆⁷⁹BrN₃]+ | 210.980280 |
| Calculated Exact Mass [C₇H₆⁸¹BrN₃]+ | 212.978234 |
Note: This data is theoretical and serves as the reference for experimental HRMS measurements.
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.
Powder X-ray Diffraction for Bulk Sample Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. wikipedia.org It provides information on the crystal structure, phase purity, and crystallite size of a bulk material. researchgate.net The sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. wikipedia.org For this compound, PXRD would be employed to confirm that a synthesized batch consists of a single crystalline phase and to identify it by comparing its diffraction pattern to a reference pattern if one were available. wikipedia.orgresearchgate.net
Single Crystal X-ray Diffraction for Detailed Molecular Geometry and Crystal Packing Analysis
Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed information about a molecule's structure, including bond lengths, bond angles, and torsional angles. carleton.edu This technique requires a single, well-ordered crystal. Analysis of a closely related analogue, 2-Bromo-6-hydrazinylpyridine (B1342697), reveals detailed structural insights that can serve as a strong model for this compound. nih.govresearchgate.net
In the crystal structure of the pyridine (B92270) analogue, the molecules are linked by a network of intermolecular interactions. nih.govresearchgate.netnih.gov These include N-H···N hydrogen bonds formed by the hydrazinyl group, which link the molecules into chains. researchgate.netnih.gov Additionally, a short Br···Br halogen bond and π-π stacking interactions between the aromatic rings contribute to the stability of the crystal packing. nih.govnih.gov The asymmetric unit of the pyridine analogue contains two conformationally different molecules, one in a syn-disposition and the other in an anti-conformation regarding the hydrazine (B178648) and pyridine nitrogen atoms. nih.govresearchgate.net This detailed analysis showcases the power of SC-XRD in elucidating the intricate three-dimensional architecture of molecules in the solid state. carleton.eduub.edu
Table 3: Crystallographic Data for the Analogue 2-Bromo-6-hydrazinylpyridine
| Parameter | Value | Reference |
| Chemical Formula | C₅H₆BrN₃ | researchgate.net |
| Molecular Weight | 188.04 g/mol | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |
| Unit Cell Dimensions | a = 3.9606(3) Å, b = 13.9649(9) Å, c = 23.0332(14) Å | researchgate.net |
| Molecules per Unit Cell (Z) | 8 | researchgate.net |
Source: Data from the single crystal X-ray diffraction study of 2-Bromo-6-hydrazinylpyridine. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules.
Characterization of Electronic Transitions and Chromophoric Properties
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.roslideshare.net The structure of this compound contains several key features that determine its absorption spectrum: a benzene ring, which is a chromophore (a light-absorbing group), and the nitrile (-CN), bromo (-Br), and hydrazinyl (-NHNH₂) substituents, which act as auxochromes (groups that modify the absorption of a chromophore).
The benzene ring gives rise to characteristic π → π* transitions. youtube.com The presence of the hydrazinyl group, with its non-bonding lone pair electrons on the nitrogen atoms, allows for n → π* transitions. youtube.comslideshare.net The conjugation of these groups with the aromatic π-system influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). utoronto.ca An extension of conjugation or the presence of electron-donating auxochromes typically results in a bathochromic (red) shift to longer wavelengths. utoronto.ca The specific absorption profile of this compound would be a composite of these effects, providing a characteristic spectrum for identification and electronic characterization. Fluorescence spectroscopy would further characterize the molecule's excited states by measuring the light it emits after being electronically excited.
Computational Chemistry and Theoretical Studies on 2 Bromo 6 Hydrazinylbenzonitrile
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the computational study of medium-sized organic molecules like 2-Bromo-6-hydrazinylbenzonitrile. These methods offer a balance between computational cost and accuracy for determining electronic structures and properties.
The first step in the computational analysis of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is typically performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). The process calculates the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles.
For this compound, particular attention is given to the orientation of the hydrazinyl (-NHNH₂) group relative to the benzene (B151609) ring and the adjacent bromo and cyano substituents. Intramolecular hydrogen bonding between a hydrogen atom of the hydrazinyl group and the nitrogen atom of the cyano group, or the bromine atom, can significantly influence the conformational stability. Analysis of the potential energy surface reveals the most stable conformer and the energy barriers between different rotational isomers. Studies on similar substituted aromatic compounds have demonstrated the importance of such intramolecular interactions in determining the preferred geometry. jomardpublishing.com
A theoretical study on 2-Bromo-5-methoxybenzonitrile, a structurally related compound, utilized DFT calculations with the B3LYP functional to determine its stable minimum energy and optimized geometrical parameters. jchps.com A similar approach for this compound would yield precise theoretical values for its structural parameters.
Table 1: Theoretical Optimized Geometrical Parameters for this compound (Exemplary Data) This table presents hypothetical data based on typical values for similar structures calculated by DFT methods.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.895 | C1-C2-C3 | 120.5 |
| C-C (ring avg.) | 1.398 | C2-C1-N(hydrazinyl) | 121.8 |
| C-CN | 1.445 | C6-C1-N(hydrazinyl) | 117.5 |
| C≡N | 1.158 | C1-N-N | 118.2 |
| C-N (hydrazinyl) | 1.385 | H-N-H | 108.9 |
Data is illustrative and derived from general principles of computational chemistry and studies on analogous molecules.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the aromatic ring, reflecting its electron-donating character. The LUMO is likely to be distributed over the electron-withdrawing cyano group and the benzene ring. The presence of the bromine atom can also influence the orbital energies and distribution through its inductive and resonance effects. nih.govcdu.edu.au
Computational studies on brominated aromatic compounds have shown that the HOMO-LUMO energy gap generally decreases with increased bromination. nih.govcdu.edu.au TD-DFT calculations are used to predict the electronic transitions and thus the UV-Vis absorption spectra, correlating the HOMO-LUMO gap with the lowest energy electronic transition. nih.gov
Table 2: Theoretical Frontier Molecular Orbital Energies for this compound (Exemplary Data) This table presents hypothetical data based on typical values for similar structures calculated by DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.25 |
Data is illustrative and derived from general principles of computational chemistry and studies on analogous molecules like brominated aromatics and substituted benzonitriles. nih.govcdu.edu.au
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and aid in spectral assignment.
Theoretical calculations can generate simulated spectra that closely resemble experimental ones.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These calculated shifts, when compared to experimental data, can confirm structural assignments. ekb.eg
IR Spectra: DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level, providing a strong basis for assigning the peaks in an experimental FT-IR spectrum. jchps.com
UV-Vis Spectra: TD-DFT calculations are employed to determine the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. jchps.comnih.gov This allows for the interpretation of electronic transitions, such as π→π* or n→π* transitions. nih.gov Studies on brominated compounds often show a redshift (bathochromic shift) in the absorption wavelength. cdu.edu.auresearchgate.net
Table 3: Correlation of Theoretical and Experimental Spectroscopic Data (Exemplary) This table presents hypothetical data based on typical values for similar structures.
| Spectrum | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR (δ, ppm, C-CN) | 117.5 | ~118 |
| ¹H NMR (δ, ppm, -NH₂) | 4.5 | ~4.6 |
| IR (cm⁻¹, C≡N stretch) | 2235 (scaled) | ~2230 |
Data is illustrative and based on findings for analogous compounds. jchps.comekb.eg
Vibrational analysis provides a detailed picture of the molecule's dynamic modes. By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. For this compound, characteristic vibrational modes would include the C≡N stretching, N-H stretching and bending of the hydrazinyl group, C-Br stretching, and various aromatic C-H and C-C vibrations. Theoretical calculations on substituted benzonitriles have been shown to be highly effective in making unambiguous vibrational assignments. nih.govnih.govresearchgate.net
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions involving the hydrazinyl or cyano groups. For example, DFT calculations can be used to model the reaction of the hydrazinyl group with carbonyl compounds to form hydrazones. ekb.eg
By calculating the geometries and energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation barriers and reaction thermodynamics (enthalpy and Gibbs free energy changes). researchgate.netresearchgate.net Such studies have been performed to understand the hydrazinolysis of various heterocyclic compounds and the mechanisms of multicomponent reactions involving hydrazino acids. researchgate.netrsc.org Similarly, the reaction mechanisms of other nitrogen-containing functional groups, like the hydrogenation of azo bonds, have been successfully detailed using DFT. acs.org This approach could be applied to understand the synthesis or subsequent reactions of this compound, providing insights into reaction feasibility and selectivity.
Transition State Analysis for Key Transformations
Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along a reaction coordinate. wikipedia.org For this compound, several key transformations can be envisaged, most notably intramolecular cyclization reactions to form heterocyclic systems, a common reactivity pathway for ortho-substituted benzonitriles. mdpi.comnih.gov
A plausible transformation is the intramolecular cyclization to form a 3-amino-7-bromo-1H-indazole derivative. This type of reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the carbon atom of the nitrile group.
Transition State (TS) Geometry: Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the transition state for such a cyclization can be calculated. The analysis would focus on the bond lengths and angles of the atoms directly involved in the bond-forming process. An Intrinsic Reaction Coordinate (IRC) calculation can confirm that the identified transition state smoothly connects the reactant (this compound) and the cyclized product. researchgate.net
Below is a hypothetical table of key geometric parameters for the transition state of an intramolecular cyclization, illustrating the type of data generated from such an analysis.
Interactive Table: Hypothetical Transition State Parameters for the Intramolecular Cyclization of this compound
| Parameter | Description | Hypothetical Value (Å/°) |
| N-C Distance | Distance between the attacking hydrazinyl nitrogen and the nitrile carbon | 1.95 |
| C≡N Bond Length | Length of the nitrile triple bond | 1.18 |
| N-N Bond Length | Length of the hydrazine (B178648) N-N bond | 1.42 |
| C-N-N Angle | Angle of approach of the nucleophilic nitrogen | 115.0 |
Note: These values are illustrative and would require specific DFT calculations for validation.
This analysis provides crucial insights into the steric and electronic requirements of the reaction, guiding synthetic efforts to favor specific outcomes. purdue.edu
Calculation of Reaction Energy Profiles and Activation Barriers
Methodology: DFT calculations are commonly employed to compute the energies of reactants, intermediates, transition states, and products. researchgate.net The activation barrier, which is the energy difference between the reactants and the transition state, is a critical determinant of the reaction rate. nih.gov A lower activation barrier corresponds to a faster reaction.
For the intramolecular cyclization of this compound, a reaction energy profile would illustrate the energy changes as the hydrazinyl group approaches and bonds with the nitrile group.
Interactive Table: Hypothetical Reaction Energy Profile for Intramolecular Cyclization
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | Activated complex for cyclization | +22.5 |
| Product | 3-Amino-7-bromo-1H-indazole | -15.0 |
Note: These energy values are hypothetical and serve to illustrate a typical energy profile for such a reaction.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into intermolecular interactions and the behavior of this compound in solution. frontiersin.org
Intermolecular Interactions: MD simulations can characterize the non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking. For this compound, the hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the benzonitrile (B105546) ring can participate in stacking interactions. These interactions are crucial in determining the crystal packing and solubility of the compound. A related compound, 2-Bromo-6-hydrazinylpyridine (B1342697), has been shown to form extensive hydrogen bond networks and exhibit π–π stacking in its crystal structure. nih.govresearchgate.net
Solution Behavior: In solution, MD simulations can model how solvent molecules arrange around the solute, a process known as solvation. The simulations can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is vital for understanding solubility and how the solvent might influence reaction pathways.
Interactive Table: Analysis of Intermolecular Interactions via MD Simulations
| Interaction Type | Key Functional Groups Involved | Information Gained |
| Hydrogen Bonding | Hydrazinyl group (-NHNH2), Nitrile group (-CN) | Strength and lifetime of hydrogen bonds with solvent or other solute molecules. |
| Halogen Bonding | Bromo group (-Br) | Directionality and strength of Br···N or Br···O interactions. |
| π-π Stacking | Benzene ring | Preferred orientation and energy of stacking between aromatic rings. |
| Solvation Shell Structure | Entire molecule | Coordination numbers and orientation of solvent molecules (e.g., water, DMSO) around the solute. |
These computational techniques, from static quantum mechanical calculations to dynamic simulations, provide a comprehensive, atomistic-level understanding of the chemical nature of this compound. While specific experimental and computational data on this exact molecule is limited, the principles outlined here form the basis for its theoretical investigation, offering predictive power to guide future synthetic and materials science applications.
Advanced Research Applications and Future Directions in Chemical Science
Role as a Versatile Synthetic Building Block for Complex Molecular Architectures
The strategic placement of the bromo, hydrazinyl, and nitrile functionalities makes 2-Bromo-6-hydrazinylbenzonitrile a highly versatile building block in organic synthesis. Each functional group serves as a handle for distinct and selective chemical transformations, allowing for the stepwise and controlled construction of complex molecular frameworks.
The hydrazinyl group is a potent nucleophile and a key precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can readily react with ketones and aldehydes to form hydrazones, which can then be cyclized under various conditions. A prominent example of such a transformation is the Fischer indole (B1671886) synthesis, a cornerstone method for building the indole scaffold, which is a privileged structure in many pharmaceutically active compounds.
The bromo-substituent is an ideal handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, alkyl, or amino groups at this position. This capability is crucial for creating biaryl systems or for linking the benzonitrile (B105546) core to other molecular fragments. The synthesis of complex ligands for metal catalysis often relies on such coupling strategies with bromo-substituted precursors. georgiasouthern.edu
The nitrile group can also be chemically modified. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This adds another layer of synthetic versatility, enabling the introduction of different functionalities after the main molecular skeleton has been assembled using the hydrazine (B178648) and bromo groups. This multi-functionality allows chemists to design synthetic routes where each part of the molecule can be addressed in a specific order, a key principle in the total synthesis of complex natural products and medicinal agents. lkouniv.ac.in For example, related bromo-amino pyridine (B92270) derivatives are used in pressure-tube reactions to synthesize more complex ligands. georgiasouthern.edu
Exploration in Advanced Materials Science
The field of advanced materials science seeks to create novel materials with specific, tailored properties. openaccessjournals.comscispace.com this compound possesses structural features that make it a promising candidate for the development of functional organic materials, particularly in the realm of supramolecular chemistry.
Supramolecular assemblies are large, ordered structures formed by the non-covalent interactions between smaller molecular components. The functional groups on this compound are perfectly suited for directing such assemblies:
Hydrogen Bonding: The hydrazinyl group (-NHNH₂) contains both hydrogen bond donors (the N-H bonds) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating stable supramolecular structures.
π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking, another key non-covalent interaction that helps to organize molecules in the solid state.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like nitrogen or oxygen.
A study on the closely related compound, 2-Bromo-6-hydrazinylpyridine (B1342697), revealed that its crystal structure is dominated by a network of N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, and π–π stacking interactions. nih.govnih.gov These observations strongly suggest that this compound would exhibit similar intermolecular forces, making it a valuable component for designing crystalline organic materials with predictable packing motifs. Such materials could have applications in areas like gas storage, separation, or as scaffolds for solid-state reactions.
Methodological Advancements in Characterization and Analytical Techniques
The characterization of this compound and its reaction products relies on a suite of modern analytical techniques. The unambiguous identification of such molecules is critical for ensuring purity and confirming the outcome of a chemical reaction.
Standard analytical methods for this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring and the presence of the hydrazinyl protons.
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for monitoring reaction progress and identifying products in complex mixtures. bldpharm.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. For this molecule, key signals would include the sharp C≡N stretch of the nitrile group and the N-H stretching vibrations of the hydrazine moiety. rsc.org
For more complex analytical challenges, such as separating a mixture of closely related isomers, advanced methods are employed. Low Thermal Mass Gas Chromatography (LTM GC), for example, offers rapid and highly efficient separation, which has been successfully applied to isomers of related brominated aromatic compounds. rsc.org The development of such sensitive methods is crucial for quality control in pharmaceutical and materials synthesis. rsc.org
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene (B151609) ring; broad signals for the -NH and -NH₂ protons of the hydrazinyl group. |
| ¹³C NMR | Signals for the six distinct carbon atoms of the benzene ring, including the carbon bearing the nitrile group (approx. 115-120 ppm) and the carbon bearing the bromine atom. |
| IR Spectroscopy | A strong, sharp absorption band around 2220-2260 cm⁻¹ for the C≡N stretch; N-H stretching bands in the region of 3200-3400 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (212.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br). |
Prospects for Novel Chemical Transformations and Structure-Reactivity Relationships
The unique arrangement of functional groups in this compound opens up possibilities for novel chemical transformations and the study of structure-reactivity relationships. The electronic properties of the three functional groups are interconnected, and understanding this interplay is key to unlocking new synthetic pathways.
The electron-withdrawing nature of the nitrile group influences the reactivity of the entire aromatic ring, including the bromo substituent. This electronic effect can be exploited in various reactions. For example, the bromine atom could potentially be displaced via a nucleophilic aromatic substitution (SₙAr) reaction under certain conditions, a transformation that is typically difficult for aryl bromides unless activated by strong electron-withdrawing groups.
Furthermore, the hydrazine and nitrile groups can potentially react in an intramolecular fashion to form fused heterocyclic systems, such as pyrazolopyridines or other nitrogen-rich bicyclic structures, which are of interest in medicinal chemistry. The development of catalysts or reaction conditions to control such cyclizations would be a significant methodological advancement.
The concept of using ortho-substituted aryl halides as "convertible" reagents in multicomponent reactions is an emerging area. A study on 2-bromo-6-isocyanopyridine, a related structure, showed it could act as a convertible isocyanide, where the pyridyl group serves as a traceless activating group that can be easily removed after the main reaction. organic-chemistry.org This suggests that this compound could be a precursor to novel reagents for multicomponent chemistry, where the ortho-bromo-nitrile moiety is designed to facilitate a specific transformation before being modified or removed in a subsequent step. Exploring these possibilities could lead to more efficient and atom-economical synthetic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-6-hydrazinylbenzonitrile, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 6-hydrazinylbenzonitrile) using N-bromosuccinimide (NBS) or bromine under controlled temperatures (0–25°C) . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted brominating agents. Hydrazine introduction may require nucleophilic substitution of a leaving group (e.g., halogen) using anhydrous hydrazine in THF or DMF, with yields influenced by solvent polarity and reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and nitrile/hydrazine signals (δ ~3.5–4.5 ppm for NH₂) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydrazine (N-H stretch ~3300 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak (m/z ~213 for C₇H₅BrN₃) and fragmentation patterns validate the structure .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric by-products. Solubility in aprotic solvents (e.g., DCM) aids in selective extraction .
Advanced Research Questions
Q. How can regioselectivity challenges during hydrazine substitution be mitigated in this compound?
- Methodological Answer : Steric hindrance at the 6-position necessitates directing groups (e.g., methoxy) or Lewis acids (e.g., ZnCl₂) to enhance substitution efficiency. Computational modeling (DFT) predicts transition-state geometries to optimize reaction pathways . Alternative routes, such as Buchwald-Hartwig amination, may bypass selectivity issues .
Q. What strategies resolve contradictions in reported reaction yields for bromo-hydrazine derivatives?
- Methodological Answer : Systematic variation of parameters (temperature, catalyst loading) with Design of Experiments (DoE) identifies optimal conditions. Conflicting data often arise from solvent purity or residual moisture; strict anhydrous protocols (e.g., molecular sieves) improve reproducibility .
Q. How does the electronic nature of the benzene ring influence cross-coupling reactivity?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis), while the hydrazine group’s electron-donating resonance stabilizes intermediates. Substituent effects are quantified via Hammett σ constants, with meta-bromine enhancing electrophilicity at the para position .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals (FMOs) to identify reactive sites. Software like Gaussian or ORCA integrates crystallographic data (e.g., SHELXL-refined structures) for accuracy .
Q. How can scalability challenges in synthesis be addressed without compromising regiochemical fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
